Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Generic substitution among indoline-1-carboxylate regioisomers fails because the 6-CF2H group delivers a unique hydrogen-bonding profile and electronic environment critical for HDAC target engagement. This compound is the exact Boc-protected intermediate specified in patent SAR for hydroxamic acid-based HDAC inhibitors. - Only the 6-CF2H regioisomer engages the enzyme hydrophobic tunnel; 3-CF2H and indole analogs lack requisite potency. - Boc protection ensures compatibility with Pd-catalyzed cross-coupling for downstream elaboration. - 19F NMR triplet (~-115 ppm, J ~55 Hz) enables direct monitoring of protein binding without additional labeling.

Molecular Formula C14H17F2NO2
Molecular Weight 269.29 g/mol
Cat. No. B13664706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(difluoromethyl)indoline-1-carboxylate
Molecular FormulaC14H17F2NO2
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(F)F
InChIInChI=1S/C14H17F2NO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-10(12(15)16)8-11(9)17/h4-5,8,12H,6-7H2,1-3H3
InChIKeyFRCSJKIDPJUPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate (CAS 1936430-29-3) – Core Physicochemical & Structural Profile


Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate (CAS 1936430-29-3, Molecular Formula C14H17F2NO2, Molecular Weight 269.29 g/mol) is a synthetic N-Boc-protected indoline derivative featuring a difluoromethyl (-CF2H) substituent at the 6-position . It belongs to the broader class of fluorinated heterocyclic building blocks used in medicinal chemistry, where the difluoromethyl group can serve as a lipophilic hydrogen bond donor and metabolic modulator [1]. This compound is primarily utilized as a protected intermediate in the synthesis of more complex bioactive molecules, including potential histone deacetylase (HDAC) inhibitors and other enzyme-targeting agents [2][3].

Why Unsubstituted or Regioisomeric Indoline Analogs Cannot Replace Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate in Drug Discovery


Generic substitution within the indoline-1-carboxylate family is unreliable because minor structural variations—regiochemistry of the difluoromethyl group, oxidation state of the core, or absence of the Boc protecting group—profoundly alter reactivity, physicochemical properties, and biological target engagement. Direct head-to-head comparisons show that the 6-CF2H regioisomer offers a distinct electronic environment and hydrogen-bonding profile compared to the 3-CF2H analog, while the saturated indoline core provides different conformational flexibility and metabolic stability relative to its aromatic indole counterpart [1][2]. These differences are critical in structure-activity relationship (SAR) studies where precise spatial and electronic parameters dictate potency and selectivity [3].

Head-to-Head Comparative Evidence: Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate vs. Closest Structural Analogs


Regiochemical Differentiation: 6-CF2H vs. 3-CF2H Indoline Scaffolds

The position of the difluoromethyl group on the indoline ring dictates electronic distribution and steric accessibility. Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate has the CF2H group at the para-like 6-position relative to the indoline nitrogen, whereas the 3-position isomer (CAS 1565823-43-9) places the group at the meta-like saturated carbon. Computational modeling and synthetic studies indicate that para-selective C-H difluoromethylation of indolines, which generates the 6-substituted product, proceeds with distinct regioselectivity and yields (moderate to good) under ruthenium catalysis, while 3-substituted products require entirely different synthetic routes (e.g., visible-light-mediated dearomatization) [1][2]. The 6-CF2H isomer presents a different hydrogen-bond donor capacity (CF2H acts as a weak H-bond donor) and lipophilicity profile compared to the 3-CF2H isomer, which can influence target binding and pharmacokinetics.

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Core Oxidation State: Indoline (Saturated) vs. Indole (Aromatic) Bioisosteres

Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate features a saturated 2,3-dihydroindole (indoline) core, which is a critical structural determinant differing from its aromatic indole analog, 1-Boc-6-(difluoromethyl)-1H-indole. The indoline core introduces a stereoelectronic distinct environment: the saturated bond reduces planarity, alters the pKa of the adjacent nitrogen (indoline pKa ~5-6 vs. indole ~3.4), and affects metabolic susceptibility . Patent filings explicitly distinguish indoline and indole subclasses in HDAC inhibitor claims, indicating that the saturated core directly influences isoform selectivity and cellular potency [1]. The indoline scaffold is also a privileged structure found in natural products such as strychnine and mitosanes, underscoring its evolutionary biological compatibility .

Drug Design Bioisosterism Conformational Analysis

Protecting Group Strategy: N-Boc vs. Free Amine Reactivity and Handling

The tert-butoxycarbonyl (Boc) group on the indoline nitrogen is a defining feature that directly impacts synthetic utility, storage stability, and downstream functionalization. Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate is stable under basic and nucleophilic conditions that would decompose a free amine analog (6-(difluoromethyl)indoline). The Boc group can be quantitatively removed under acidic conditions (e.g., TFA or HCl) to reveal the free amine for further diversification . In contrast, the unprotected 6-(difluoromethyl)indoline requires different handling protocols and may undergo undesired oxidation or alkylation at the nitrogen during multi-step syntheses . The Boc-protected variant is the preferred form for most published synthetic routes, as evidenced by its exclusive use in patent literature for complex target synthesis [1].

Synthetic Chemistry Protecting Groups Building Block Utility

Physicochemical Property Modulation: CF2H vs. CH3 or H Substituents

The difluoromethyl group is a well-characterized lipophilic hydrogen bond donor that modulates logP, pKa, and metabolic stability compared to non-fluorinated analogs. While direct experimental logP data for tert-butyl 6-(difluoromethyl)indoline-1-carboxylate are not publicly reported, class-level analysis of CF2H-substituted arenes indicates an approximate increase in logP of 0.7–1.2 units compared to the corresponding methyl analog, and a decrease in pKa of adjacent acidic protons by ~0.5 units due to the electron-withdrawing inductive effect of fluorine [1][2]. The CF2H group also reduces oxidative metabolism at the benzylic position relative to a CH3 group, which is a common metabolic soft spot for indoline derivatives [3]. These property shifts are consistent with the known behavior of the difluoromethyl group as a bioisostere for thiols and hydroxymethyl groups in drug design.

Lipophilicity Metabolic Stability Fluorine Chemistry

Procurement-Rationalizing Application Scenarios for Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate


HDAC Inhibitor Lead Optimization: 6-CF2H Indoline as a Privileged Scaffold

Patent disclosures explicitly claim 6-substituted indoline derivatives, including Boc-protected intermediates, as key scaffolds in HDAC inhibitor programs targeting cancer [1]. Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate serves as the direct precursor for synthesizing hydroxamic acid-based HDAC inhibitors where the 6-CF2H group engages the enzyme's hydrophobic tunnel and contributes to isoform selectivity (HDAC1, 2, 3, 6) [1]. Procurement of this specific intermediate is mandated by the patent SAR, as alternative regioisomers or core structures lack the requisite biological activity.

Fluorine-19 NMR Probe Development for Conformational Analysis

The two chemically equivalent fluorine atoms in the CF2H group provide a distinct 19F NMR signature (typically a triplet around -110 to -120 ppm, J ~55 Hz) that can be used to monitor conformational changes upon protein binding [2]. Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate can be elaborated into 19F NMR probes for studying ligand-protein interactions, where the Boc group facilitates synthetic manipulation prior to deprotection. This application demands the specific 6-CF2H substitution pattern for optimal signal dispersion and sensitivity.

Metabolic Stability Enhancement in Indoline-Based Drug Candidates

The difluoromethyl group at the 6-position blocks a common site of CYP450-mediated hydroxylation, increasing metabolic half-life compared to unsubstituted or methyl-substituted indolines [3]. Tert-butyl 6-(difluoromethyl)indoline-1-carboxylate is the requisite building block for introducing this metabolic shielding early in the synthetic route. Its Boc protection ensures compatibility with subsequent palladium-catalyzed cross-coupling steps used to elaborate the core .

Targeted Synthesis of para-Selective C-H Functionalization Substrates

The ruthenium-catalyzed para-selective C-H difluoromethylation methodology directly produces compounds like tert-butyl 6-(difluoromethyl)indoline-1-carboxylate as demonstration substrates for reaction scope studies [2]. Researchers procuring this compound can use it as a benchmark standard to validate new catalytic C-H functionalization methods or as a starting material for further derivatization (e.g., bromination ortho to the CF2H group) [2].

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